Antibacterial Activity of (R)-5-Tridecylfuran-2(5H)-one Relative to Butyrolactone Analogues Against Streptococcus gordonii
While a specific Minimum Inhibitory Concentration (MIC) for the target compound against Streptococcus gordonii is not reported in the available primary literature, class-level SAR studies provide critical context for its differentiation. In a study evaluating synthesized butyrolactone analogues, compounds B-12 and B-13 achieved an MIC of 9.38 μg/mL against S. gordonii, which was 2–3 times more potent than the reference antibiotic doxycycline . Crucially, the study concluded that an optimum length of the alkyl chain at the C5 position registered the best antibacterial inhibitory activity, and as chain length increased, the bactericidal effect increased as well . This establishes a quantifiable trend that positions compounds with longer alkyl chains, such as the C13 tridecyl chain of (R)-5-Tridecylfuran-2(5H)-one, at a potentially advantageous point on the SAR curve compared to shorter-chain analogues.
| Evidence Dimension | Antibacterial activity (MIC) against S. gordonii |
|---|---|
| Target Compound Data | No direct MIC data found in primary literature; activity inferred from SAR trend for long-chain alkylfurones. |
| Comparator Or Baseline | Butyrolactone analogues B-12 and B-13 (unspecified chain length) MIC = 9.38 μg/mL; Reference antibiotic doxycycline. |
| Quantified Difference | B-12/B-13 were 2–3 times more potent than doxycycline. The SAR study indicates that increasing C5 alkyl chain length enhances bactericidal effect, suggesting a potential advantage for the C13 analog. |
| Conditions | In vitro antibacterial assay against Streptococcus gordonii. |
Why This Matters
This SAR trend provides a data-driven rationale for selecting (R)-5-Tridecylfuran-2(5H)-one over shorter-chain 5-alkylfuran-2(5H)-ones for antibacterial research programs targeting Gram-positive oral pathogens.
